inoscavin B

Description

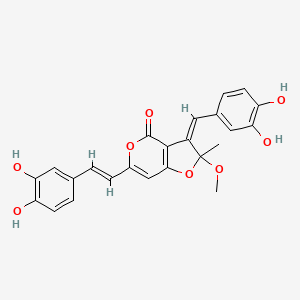

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H20O8 |

|---|---|

Molecular Weight |

436.4 g/mol |

IUPAC Name |

(3Z)-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-[(3,4-dihydroxyphenyl)methylidene]-2-methoxy-2-methylfuro[3,2-c]pyran-4-one |

InChI |

InChI=1S/C24H20O8/c1-24(30-2)16(9-14-5-8-18(26)20(28)11-14)22-21(32-24)12-15(31-23(22)29)6-3-13-4-7-17(25)19(27)10-13/h3-12,25-28H,1-2H3/b6-3+,16-9- |

InChI Key |

RNGFLTFOEGMRRY-PGODXZJGSA-N |

Isomeric SMILES |

CC1(/C(=C\C2=CC(=C(C=C2)O)O)/C3=C(O1)C=C(OC3=O)/C=C/C4=CC(=C(C=C4)O)O)OC |

Canonical SMILES |

CC1(C(=CC2=CC(=C(C=C2)O)O)C3=C(O1)C=C(OC3=O)C=CC4=CC(=C(C=C4)O)O)OC |

Synonyms |

inoscavin B |

Origin of Product |

United States |

Origin and Production Methodologies

The generation of inoscavin B is exclusively tied to specific fungal species and the precise methods developed for their cultivation and subsequent compound isolation.

Fungal Source Identification and Characterization

This compound is a secondary metabolite synthesized by a range of fungi, predominantly from the family Hymenochaetaceae. mycosphere.org Many of these fungi have a history of use in traditional medicine. researchgate.net

The fungi responsible for producing this compound are classified under the phylum Basidiomycota, class Agaricomycetes, and order Hymenochaetales. mycosphere.orgwikipedia.org The primary genera known to contain this compound-producing species are Inonotus and Phellinus. mycosphere.orgresearchgate.net Key species identified as sources include Inonotus xeranticus, Inonotus obliquus (widely known as Chaga), Phellinus baumii, and Phellinus igniarius. researchgate.netcapes.gov.brfrontiersin.orgtandfonline.com The taxonomic classification of these fungi can sometimes vary in scientific literature, with some producer species like Fulviformes fastuosus being placed in different genera, reflecting the dynamic field of mycology. google.commdpi.com

Table 1: Mycological Classification of Selected this compound-Producing Fungi

| Kingdom | Phylum | Class | Order | Family | Genus | Species |

|---|---|---|---|---|---|---|

| Fungi | Basidiomycota | Agaricomycetes | Hymenochaetales | Hymenochaetaceae | Inonotus | I. xeranticus capes.gov.brtandfonline.com |

| Fungi | Basidiomycota | Agaricomycetes | Hymenochaetales | Hymenochaetaceae | Inonotus | I. obliquus wikipedia.orgfrontiersin.org |

| Fungi | Basidiomycota | Agaricomycetes | Hymenochaetales | Hymenochaetaceae | Phellinus | P. baumii tandfonline.com |

| Fungi | Basidiomycota | Agaricomycetes | Hymenochaetales | Hymenochaetaceae | Phellinus | P. igniarius researchgate.netplos.org |

The capacity to produce this compound and other secondary metabolites can differ significantly among various strains of the same fungal species. frontiersin.org Factors such as the geographic origin of a strain can lead to considerable variability in its metabolic profile. plos.org For instance, a comparative analysis of twelve Phellinus igniarius samples collected from different locations revealed distinct differences in their chemical makeup, including the levels of various styrylpyrone compounds. plos.org This inherent variability highlights the critical need for careful strain selection and characterization to achieve consistent and high yields of this compound. frontiersin.org Moreover, laboratory techniques such as mutagenesis using Atmospheric and Room Temperature Plasma (ARTP) have been successfully employed to generate mutant strains of Phellinus baumii with markedly enhanced production of total polyphenols. scispace.com

Fermentation Strategies and Optimization for this compound Production

The yield of this compound is heavily dependent on the fermentation strategy and the specific culture parameters used. Researchers utilize both submerged and solid-state fermentation techniques to cultivate the producing fungi. frontiersin.orgagrociencia-colpos.org

The composition of the growth medium is a decisive factor in the biosynthesis of this compound. frontiersin.org Optimization of media components, including carbon sources like glucose, nitrogen sources like yeast extract, and minerals such as MgSO4, has been shown to enhance both mycelial biomass and the production of target metabolites. researchgate.netresearchgate.net Critical physical parameters such as temperature and the initial pH of the medium are also optimized, with studies on related fungi pointing to optimal conditions around 25°C and an initial pH of 6.0. researchgate.net

A significant finding is the impact of lignocellulosic materials on polyphenol production. The cultivation of Inonotus obliquus on a medium supplemented with wheat straw led to a notable increase in the production of this compound and davallialactone (B1178494). frontiersin.orgagrociencia-colpos.org This suggests that the enzymatic breakdown of lignocellulose by the fungus stimulates the specific metabolic pathways leading to these compounds. agrociencia-colpos.org

While extensive research exists for laboratory-scale production, specific studies on the bioreactor scale-up for this compound are not widely available. Nevertheless, the fundamental principles of scaling up fungal fermentations are directly applicable and essential for any potential move from laboratory to industrial production. regmednet.comsartorius.com The core challenge lies in maintaining process consistency and product yield as the production volume increases. diva-portal.org

Key engineering parameters that require careful management during scale-up include:

Oxygen Mass Transfer Coefficient (kLa): Maintaining sufficient dissolved oxygen is crucial for the metabolism of aerobic fungi. The kLa value is a critical parameter for ensuring that oxygen transfer remains efficient at larger scales. researchgate.net

Power Input per Unit Volume (P/V): This parameter is related to the energy from agitation and affects the homogeneity of the culture. A constant P/V is often targeted to replicate the mixing environment of the smaller scale. researchgate.net

Impeller Tip Speed: The shear stress generated by the impeller can damage the delicate fungal mycelia. Therefore, limiting the impeller tip speed is a common consideration to protect cell integrity during scale-up. researchgate.net

A significant challenge in process scaling is that it is impossible to keep all of these parameters constant simultaneously. researchgate.net For instance, maintaining a constant power input per volume in a much larger tank may result in insufficient mixing in peripheral zones, leading to gradients in nutrients and oxygen. Such heterogeneities can induce a stress response in the fungus, which may alter the production of secondary metabolites. Consequently, a successful scale-up strategy typically involves a risk-based, multi-parameter approach to find an optimal balance that ensures a robust and reproducible manufacturing process. sartorius.com

Extraction and Purification Techniques in Research Settings

Isolating this compound from the fungal source material requires a systematic, multi-step process of extraction and purification to achieve a high degree of purity. google.comgoogle.com

The procedure generally starts with a solid-liquid extraction of the pulverized fungal material (either fruiting bodies or cultured mycelia). A polar organic solvent, most commonly methanol (B129727) or an aqueous ethanol (B145695) solution, is used for this purpose. capes.gov.brgoogle.comgoogle.com The efficiency of this initial step can be improved by using methods like sonication. google.comgoogle.com

Following extraction, the crude extract undergoes liquid-liquid partitioning to separate its components based on their relative polarities. The extract is washed sequentially with a series of solvents of varying polarity, such as hexane, dichloromethane, and ethyl acetate (B1210297). google.comgoogle.comgoogle.com As a polar polyphenol, this compound tends to concentrate in the ethyl acetate fraction. researchgate.net

This enriched ethyl acetate fraction is then subjected to one or more chromatographic techniques for further purification.

Column Chromatography: Normal-phase column chromatography using silica (B1680970) gel is a standard method to perform an initial separation of the compounds within the fraction. google.commdpi.com

Preparative High-Performance Liquid Chromatography (HPLC): To achieve final purity, preparative reverse-phase HPLC is a widely used and effective technique. This method can yield inoscavin A in a substantially pure form (≥98%), a standard that would apply to the purification of this compound. google.comgoogle.com

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that has also been effectively applied to the purification of related styrylpyrones, such as inoscavin A and hypholomine B, from Phellinus igniarius. google.comnih.gov

After the final purification step, the solvent is removed, and the product is typically dried using lyophilization (freeze-drying) to yield this compound as a yellow, amorphous powder. google.com The definitive identification and structural elucidation of the purified compound are carried out using advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). capes.gov.brtandfonline.comgoogle.com

Compound Names Mentioned

Solvent-Based Extraction Approaches

The initial step in obtaining this compound from its natural fungal sources involves extraction using various organic solvents. The choice of solvent and extraction technique is crucial for efficiently recovering the compound from the fungal matrix.

Research has shown that this compound, along with other related hispidin (B607954) derivatives, is commonly isolated from the fruiting bodies of fungi belonging to the Hymenochaetaceae family, particularly the genera Inonotus and Phellinus. nih.govcapes.gov.bracs.orgtandfonline.com The most frequently used solvent for the initial extraction is methanol. nih.govacs.orgjst.go.jp For instance, in one study, fresh fruiting bodies of Inonotus xeranticus were extracted twice with methanol to create a crude methanolic extract. acs.org Similarly, powdered fruiting bodies of Phellinus ribis were extracted with methanol at room temperature for an extended period to yield the crude product. jst.go.jp Ethanol is another effective polar solvent used for extraction. Studies on Phellinus igniarius have utilized 98% ethanol for extraction over several days at room temperature. nih.gov In some protocols, ultrasound-assisted extraction with ethanol is employed to enhance efficiency. nih.govscielo.org.mx

Following the initial solvent extraction, a process known as liquid-liquid partitioning or fractionation is employed to separate compounds based on their polarity. The crude methanolic or ethanolic extract is typically suspended in water and then sequentially partitioned with solvents of increasing polarity. acs.orggoogle.com A common sequence involves partitioning the aqueous suspension first with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar constituents. acs.orggoogle.com The aqueous layer is then further extracted with solvents of intermediate polarity, such as ethyl acetate or dichloromethane. acs.orggoogle.comgoogle.com The fractions containing this compound and other polyphenols are concentrated in these more polar organic layers. For example, the methanolic extract of I. xeranticus was partitioned between n-hexane and water, and subsequently, the water layer was partitioned with ethyl acetate. acs.org The ethyl acetate fraction is often rich in hispidin-class compounds and is carried forward for further purification. nih.gov

Table 1: Fungal Sources and Solvent Systems for this compound Extraction

| Fungal Source | Initial Extraction Solvent | Partitioning Solvents | Reference(s) |

|---|---|---|---|

| Inonotus xeranticus | Methanol (MeOH) | n-hexane, Ethyl Acetate (EtOAc), Water (H₂O) | nih.gov, acs.org, tandfonline.com |

| Phellinus ribis | Methanol (MeOH) | Not specified in detail | jst.go.jp |

| Phellinus igniarius | Ethanol (EtOH) | Ethyl Acetate (EtOAc), Water (H₂O) | nih.gov |

| Phellinus species | Ethanol (EtOH) | Petroleum ether, Dichloromethane (CH₂Cl₂) | google.com |

Chromatographic Separation Methodologies for Isolation

After obtaining a concentrated extract rich in this compound through solvent extraction and partitioning, various chromatographic techniques are required for the final isolation and purification of the compound.

Column Chromatography is a fundamental technique used for the initial fractionation of the crude extract. Silica gel is a commonly used stationary phase for this purpose. jst.go.jpmdpi.com The extract is loaded onto the silica gel column and eluted with a solvent system, often a gradient of increasing polarity. For instance, the ethyl acetate fraction from a Phellinus igniarius extract was subjected to silica gel column chromatography using a chloroform:methanol step gradient. nih.gov Similarly, an extract from Phellinus ribis was chromatographed on a silica gel column using a step gradient of dichloromethane–ethyl acetate and ethyl acetate–methanol. jst.go.jp

Size-Exclusion Chromatography using Sephadex LH-20 is another prevalent method for separating polyphenols. This technique separates molecules based on their size. Fractions obtained from silica gel chromatography are often further purified on a Sephadex LH-20 column, typically using methanol as the mobile phase. jst.go.jpnih.gov

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that has been effectively used for purifying related compounds like inoscavin A. google.comnih.gov This method relies on the partitioning of the solute between two immiscible liquid phases. A solvent system composed of petroleum ether-ethyl acetate-methanol-water has been successfully used to isolate inoscavin A, demonstrating the utility of this technique for separating structurally similar polyphenols. nih.gov

High-Performance Liquid Chromatography (HPLC) , particularly in its preparative form (prep-HPLC), is often the final step to achieve a high degree of purity (≥98%). google.comgoogle.com Reversed-phase columns, such as a C18 column, are commonly used. nih.gov The separation is achieved using a mobile phase typically consisting of a mixture of water (often acidified with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.govplos.org A gradient elution, where the proportion of the organic solvent is gradually increased, is frequently employed to achieve optimal separation of the target compound from any remaining impurities. nih.govplos.org

Table 2: Chromatographic Methods for the Isolation of this compound and Related Compounds

| Chromatographic Technique | Stationary Phase / System | Mobile Phase / Eluent | Fungal Source Application | Reference(s) |

|---|---|---|---|---|

| Silica Gel Column Chromatography | Silica Gel | Chloroform:Methanol (step gradient) | Phellinus igniarius | nih.gov |

| Silica Gel Column Chromatography | Silica Gel | Dichloromethane–EtOAc, EtOAc–MeOH (step gradient) | Phellinus ribis | jst.go.jp |

| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Toluene:Ethyl acetate:Formic acid | Sanghuangporus vaninii | mdpi.com |

| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | Phellinus ribis, Phellinus linteus | jst.go.jp, nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Petroleum ether-EtOAc-MeOH-H₂O | Two-phase liquid system | Phellinus igniarius | nih.gov |

Biosynthetic Pathways and Enzymology

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of inoscavin B is believed to proceed through the dimerization of two distinct monomeric units derived from the phenylpropanoid pathway. The immediate precursors are proposed to be hispidin (B607954) and 3,4-dihydroxybenzalacetone (B12434011). researchgate.net The formation of these monomers, in turn, involves several key intermediates.

The entire pathway initiates with the amino acid L-phenylalanine, which is converted through the cinnamic acid pathway to key intermediates such as cinnamic acid, p-coumaric acid, and caffeic acid. mdpi.com Caffeoyl-CoA is a critical branch-point intermediate in the synthesis of both hispidin and 3,4-dihydroxybenzalacetone. nih.gov

For the synthesis of hispidin, caffeoyl-CoA serves as the starter unit. It undergoes condensation with two molecules of malonyl-CoA, which provide the acetate (B1210297) units for the formation of the α-pyrone ring structure. mdpi.comjst.go.jp The biosynthesis of 3,4-dihydroxybenzalacetone is proposed to occur via the elongation and subsequent decarboxylation of caffeoyl-CoA. nih.gov

| Compound | Class | Role in Pathway |

|---|---|---|

| L-Phenylalanine | Amino Acid | Primary Precursor |

| Cinnamic Acid | Phenylpropanoid | Intermediate |

| p-Coumaric Acid | Phenylpropanoid | Intermediate |

| Caffeic Acid | Phenylpropanoid | Intermediate |

| Caffeoyl-CoA | Phenylpropanoid Thioester | Key Branch-Point Intermediate / PKS Starter Unit nih.gov |

| Malonyl-CoA | Acyl-CoA | PKS Extender Unit for Hispidin Synthesis mdpi.comjst.go.jp |

| Hispidin | Styrylpyrone | Direct Precursor to this compound researchgate.net |

| 3,4-Dihydroxybenzalacetone | Phenylpropanoid | Direct Precursor to this compound researchgate.netnih.gov |

Enzymatic Transformations and Key Biocatalysts

The conversion of precursors into this compound is mediated by specific classes of enzymes. The pathway is dominated by the action of polyketide synthases for the formation of the monomers, followed by oxidative enzymes that catalyze their dimerization.

The core structures of hispidin and 3,4-dihydroxybenzalacetone are assembled by Polyketide Synthase (PKS) enzymes. nih.gov Fungal PKSs are large, multifunctional enzymes that catalyze repetitive decarboxylative condensation reactions between an acyl-CoA starter unit and multiple malonyl-CoA extender units. plos.org In the case of hispidin biosynthesis, a Type III PKS is proposed to utilize caffeoyl-CoA as the starter unit and two molecules of malonyl-CoA as extender units. nih.govjst.go.jp This process involves elongation and subsequent self-cyclization of the polyketide chain to form the characteristic styrylpyrone scaffold of hispidin. nih.gov Genomic and transcriptomic analyses of the fungus Sanghuangporus vaninii have identified a specific PKS, designated ShPKS1, that is associated with hispidin biosynthesis. researchgate.net

Non-Ribosomal Peptide Synthetases (NRPSs) are modular mega-enzymes responsible for the synthesis of peptide-based natural products. plos.orgbiorxiv.org These enzymes incorporate amino acid building blocks in an assembly-line fashion, a mechanism fundamentally different from the PKS-catalyzed synthesis of polyketides. nih.gov The biosynthetic pathway of this compound, which is a polyphenol derived from phenylpropanoid and polyketide precursors, does not involve the incorporation of amino acids into its core structure via peptide bonds. researchgate.net Therefore, there is no direct evidence or theoretical basis to suggest the involvement of NRPS enzymes in the biosynthesis of this compound or its immediate precursors, hispidin and 3,4-dihydroxybenzalacetone. The biosynthesis is a PKS-driven pathway.

Following the synthesis of the hispidin and 3,4-dihydroxybenzalacetone monomers by PKS, several modification enzymes are required. The most crucial transformation in the formation of this compound is the oxidative coupling of these two precursors. researchgate.net This dimerization is likely catalyzed by oxidoreductases, such as laccases or peroxidases, which are common in fungal secondary metabolism for phenolic coupling reactions.

Phenylalanine ammonia-lyase (PAL): Catalyzes the initial step, converting L-phenylalanine to cinnamic acid. researchgate.net

Cinnamate-4-hydroxylase (C4H): A P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid. researchgate.net

4-Coumarate-CoA ligase (4CL): Activates p-coumaric and caffeic acids to their corresponding CoA-thioesters.

Additionally, enzymes such as decarboxylases and dehydrogenases are implicated in the broader synthesis of phenylpropanoids within these fungi. nih.gov The structural diversity of styrylpyrones suggests that biosynthetic gene clusters contain multiple genes for such post-PKS modifications. mdpi.com

Non-Ribosomal Peptide Synthetase (NRPS) Considerations

Genetic Basis of Biosynthesis

The enzymes responsible for producing secondary metabolites like this compound are typically encoded by genes that are physically grouped together on the chromosome. This co-location facilitates coordinated regulation and is known as a biosynthetic gene cluster (BGC).

Bioinformatic tools like antiSMASH are used to scan fungal genomes and identify BGCs for secondary metabolites. nih.govnih.gov While the specific BGC for this compound has not been fully elucidated, studies on related fungi provide a clear model. In Sanghuangporus vaninii, a BGC associated with the synthesis of the precursor hispidin was identified. researchgate.net Combined transcriptomic and metabolomic analyses revealed that this cluster contains the core ShPKS1 gene, alongside a gene for phenylalanine aminolyase (ShPAL) and a P450 monooxygenase (ShC4H1), which are essential for producing the phenylpropanoid-derived starter unit. researchgate.net Similar analyses in Phellinus gilvus and Inonotus hispidus have also identified multiple PKS-containing gene clusters predicted to be involved in the synthesis of their respective phenylpropanoid secondary metabolites. nih.govnih.gov The diversity of styrylpyrone compounds found in nature strongly implies that these BGCs are active and house a variety of genes for post-modification enzymes that create the final chemical structures. mdpi.com

Gene Knockout and Overexpression Studies for Pathway Elucidation

The precise biosynthetic pathway of this compound is an area of ongoing research, but significant insights can be drawn from studies on related styrylpyrone compounds. The elucidation of fungal secondary metabolite pathways heavily relies on genetic manipulation techniques, primarily gene knockout and overexpression, to confirm the function of specific genes within a predicted biosynthetic gene cluster (BGC). nih.govmdpi.com

Gene knockout is a powerful method for verifying gene function in vivo. mdpi.com This technique involves the targeted inactivation or deletion of a specific gene. wikipedia.org By observing the resulting metabolic profile, researchers can deduce the gene's role. For instance, if a suspected gene in the this compound pathway is knocked out and the fungus ceases to produce the compound, it provides strong evidence for the gene's involvement. Common methods for achieving this in fungi include PEG/CaCl2-mediated homologous recombination, Agrobacterium-mediated transformation, and CRISPR/Cas9 technology. mdpi.com In the context of styrylpyrone biosynthesis, key enzymes such as styrylpyrone synthase (SPS), which is responsible for forming the core pyrone ring from precursors like hispidin, would be a primary target for knockout studies. researchgate.netmdpi.com The knockout of the gene encoding SPS would be expected to abolish the production of hispidin and, consequently, downstream dimers like this compound.

While direct knockout and overexpression studies specifically targeting the genes for this compound synthesis are not extensively detailed in the available literature, the established methodologies provide a clear framework for future research. mdpi.com Such studies are essential to move from a proposed pathway to a functionally confirmed biosynthetic map.

| Gene Target Type | Technique | Expected Outcome for this compound Pathway | Relevance |

| Styrylpyrone Synthase (SPS) | Knockout | Abolished production of hispidin and this compound. | Confirms the central role of the hispidin precursor. mdpi.com |

| Phenylalanine Ammonia Lyase (PAL) | Overexpression | Increased flux towards the cinnamic acid pathway, potentially increasing this compound yield. | Confirms the entry point from primary metabolism. researchgate.netmdpi.com |

| P450 Monooxygenase | Knockout | Accumulation of precursor (e.g., hispidin) and absence of this compound. | Identifies the specific enzyme responsible for dimerization/oxidation. mdpi.com |

| Regulatory Genes (e.g., Transcription Factors) | Overexpression | Upregulation of the entire BGC, leading to higher yields of this compound. | Can be used for metabolic engineering to increase production. |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the high selectivity and mild reaction conditions of biocatalysts with the versatility and efficiency of traditional organic chemistry. nih.govuni-greifswald.de This strategy is particularly valuable for the synthesis of complex natural products like this compound, where creating specific stereocenters or achieving regioselective modifications can be challenging through purely chemical means. thieme-connect.deox.ac.uk While a complete chemoenzymatic synthesis of this compound has not been explicitly reported, a plausible strategy can be formulated based on its structure and the known biosynthesis of its precursors.

A hypothetical chemoenzymatic route to this compound would likely begin with the synthesis of its monomeric precursor, hispidin. The biosynthesis of hispidin itself involves key enzymatic steps, starting from precursors derived from the cinnamic acid pathway. mdpi.com A chemoenzymatic approach could leverage enzymes like styrylpyrone synthase (SPS) to construct the hispidin core from synthetically prepared advanced precursors, such as caffeoyl-CoA and malonyl-CoA.

The crucial step in forming this compound is the dimerization of two hispidin-like units. This type of oxidative coupling is often catalyzed in nature by enzymes such as laccases or peroxidases. A plausible chemoenzymatic strategy would involve:

Chemical Synthesis of Precursors: Efficient chemical synthesis of hispidin or a structurally similar pyrone monomer.

Enzymatic Coupling: Use of a selected enzyme, like a laccase, to catalyze the regioselective oxidative coupling of two hispidin molecules to form the core dimeric structure of this compound. Enzymes are ideal for controlling the specific linkage point between the two monomers, a task that can be difficult to manage with chemical oxidants.

Chemical Modification: Final chemical steps to perform any necessary cyclizations, dehydrations, or functional group manipulations to yield the final this compound structure.

This modular approach allows for the efficient creation of the complex polyphenol scaffold while maintaining precise control over its stereochemistry and regiochemistry, highlighting the power of combining enzymatic and traditional synthetic methods. nih.govthieme-connect.de

| Synthetic Step | Method Type | Description | Rationale |

| 1. Precursor Formation | Chemical Synthesis | Synthesis of the hispidin monomer. | Provides a scalable and efficient route to the necessary building block. |

| 2. Dimerization | Enzymatic | Oxidative coupling of two hispidin units using a laccase or peroxidase. | The high regioselectivity of the enzyme ensures the correct C-C or C-O bond formation for the this compound scaffold. jst.go.jp |

| 3. Final Cyclization/Modification | Chemical Synthesis | Acid or base-catalyzed intramolecular reactions to form the final furanone rings. | Chemical methods can be more robust for achieving specific ring closures or dehydrations that are not part of the enzyme's natural function. |

Total Synthesis of this compound Not Yet Reported in Scientific Literature

As of late 2024, a comprehensive review of peer-reviewed chemical literature reveals that the total synthesis of the natural product this compound has not yet been reported. While the compound has been successfully isolated from natural sources and its structure has been characterized, a laboratory-based total synthesis pathway has not been published.

This compound is a complex polyphenol identified in medicinal fungi such as Phellinus ribis and Inonotus xeranticus. jst.go.jpbohrium.com Its structure, elucidated through spectroscopic methods, features a unique spiro[2H-furo[3,2-c]pyran-3,2′-furan] core. google.com

Scientific investigations have primarily focused on the compound's isolation, structural determination, and proposed biosynthetic pathways—the methods by which it is created in nature. google.commdpi.com Researchers have suggested that this compound is likely derived from the oxidative coupling of hispidin and 3,4-dihydroxybenzalacetone. researchgate.net However, these biosynthetic hypotheses have not been translated into a completed total synthesis in a laboratory setting.

The development of a total synthesis remains a significant challenge for synthetic organic chemists. Such an endeavor would require the strategic construction of the complex, stereochemically rich spirocyclic core and the carefully controlled installation of multiple phenolic groups.

Due to the absence of published reports on its total synthesis, detailed information regarding retrosynthetic analysis, stereocontrolled methodologies, protecting group strategies, key reaction steps, or yield optimization specifically for this compound is not available. Therefore, a detailed article on its total synthesis and analog development cannot be generated at this time.

Total Synthesis and Analog Development

Semi-Synthesis from Precursors

Semi-synthesis, or partial chemical synthesis, leverages complex molecules isolated from natural sources as starting materials for chemical modification. wikipedia.org This approach is often more efficient than total synthesis for structurally intricate compounds like inoscavin B, as it utilizes the highly efficient biosynthetic machinery of living organisms to create the core scaffold. wikipedia.org

The biosynthesis of this compound, a member of the styrylpyrone class of compounds, is believed to arise from the oxidative coupling of two key precursors. researchgate.netresearchgate.net Research suggests that these precursors are hispidin (B607954) and 3,4-dihydroxybenzalacetone (B12434011). researchgate.net A semi-synthetic strategy for this compound would logically start with these naturally occurring building blocks, mimicking the plausible biosynthetic pathway. researchgate.netconicet.gov.ar This method combines the use of affordable, readily available natural synthons with established organic chemistry methodologies to produce the target compound. conicet.gov.ar While specific, detailed protocols for the semi-synthesis of this compound are not extensively published, the strategy of using its natural precursors provides a clear and rational path for its production.

Table 1: Postulated Natural Precursors for the Semi-Synthesis of this compound

| Precursor Name | Chemical Class | Role in Synthesis |

|---|---|---|

| Hispidin | Styrylpyrone | Forms the core pyrone ring and part of the connecting structure. |

This table is based on the proposed biosynthetic pathway for this compound and related compounds. researchgate.netresearchgate.net

Design and Synthesis of this compound Analogs

The development of analogs from a natural product scaffold is a cornerstone of medicinal chemistry, aiming to improve activity, selectivity, and pharmacokinetic properties. For complex polyphenols like this compound, this involves a combination of rational design, combinatorial chemistry, and specific derivatization strategies.

Rational Design Principles for Structural Modification

Rational drug design utilizes computational methods and a deep understanding of structure-activity relationships (SAR) to guide the synthesis of new molecules, reducing the time and cost associated with drug discovery. nih.govrsc.org For this compound, this approach would involve several key principles.

A primary strategy is structural simplification . The inherent complexity of many natural products can hinder their development; therefore, creating simplified analogs can be a highly productive tool. rsc.org Another core principle is the use of computational modeling , such as molecular docking, to simulate the interaction of this compound analogs with biological targets. This allows for the pre-selection of modifications most likely to enhance binding or activity before committing to synthesis. nih.govrsc.org Furthermore, design strategies often focus on modifying the molecule to improve properties like water solubility or to block metabolic pathways that would otherwise inactivate the compound. nih.gov

Table 2: Key Principles for the Rational Design of this compound Analogs

| Principle | Description | Desired Outcome |

|---|---|---|

| Structural Simplification | Synthesizing analogs with a less complex chemical structure while retaining the core pharmacophore. | Easier synthesis, potentially improved pharmacokinetic properties. |

| Computational Docking | Using computer models to predict how analogs will bind to specific biological targets (e.g., enzymes, receptors). | Higher probability of synthesizing active compounds, better understanding of the mechanism of action. |

| Function-Oriented Synthesis (FOS) | Designing analogs that prioritize the functional groups believed to be responsible for biological activity. | Enhanced potency and selectivity. |

| Property Enhancement | Modifying the structure to improve physicochemical properties such as solubility, stability, or cell permeability. | Better bioavailability and therapeutic potential. |

Combinatorial Chemistry Approaches for Analog Generation

Combinatorial chemistry is a powerful technique for rapidly generating a large and diverse collection of compounds, known as a chemical library. nih.govnih.gov This method involves the systematic and repetitive connection of various chemical "building blocks" to a central molecular scaffold. nih.gov

In the context of this compound, the natural product itself would serve as the scaffold. A library of analogs could be generated by reacting the hydroxyl groups on the this compound core with a diverse set of building blocks, such as different alkyl halides, acyl chlorides, or carboxylic acids. This creates a multitude of new structures in a parallel fashion. edelris.com The resulting library can then be subjected to high-throughput screening to quickly identify individual compounds with desired biological activities. nih.gov The integration of natural product scaffolds into combinatorial chemistry provides access to regions of "chemical space" that are distinct from typical synthetic libraries, increasing the probability of discovering novel bioactive molecules. nih.gov

Table 3: Selected Tools and Strategies in Combinatorial Chemistry

| Tool/Strategy | Application | Reference |

|---|---|---|

| Solid-Phase Synthesis | The scaffold (e.g., a natural product) is attached to a solid support (resin), allowing for easy addition of building blocks and purification of the final products. | edelris.com |

| Solution-Phase Synthesis | Reactions are carried out in solution, which can be advantageous for certain reaction types and allows for easier monitoring. | edelris.com |

| Virtual Libraries | Computational tools are used to design and screen vast libraries of potential molecules in silico before synthesis, prioritizing the most promising candidates. | nih.gov |

| High-Throughput Screening (HTS) | Automated screening of the generated chemical library against biological targets to rapidly identify active compounds ("hits"). | nih.gov |

Derivatization Strategies for Enhanced Properties

Chemical derivatization involves making specific, targeted modifications to a molecule to alter its properties. This is a crucial strategy for optimizing natural product leads. nih.gov For polyphenols like this compound, derivatization can enhance antioxidant activity, improve solubility, or increase stability. researchgate.net The low volatility of many phenolic compounds often necessitates derivatization for certain types of analysis, such as gas chromatography. nih.gov

Key strategies for derivatizing this compound would include modifying its numerous hydroxyl groups. For instance, esterification of hydroxyl groups with phenolic acids has been shown to enhance the antioxidant activity of other natural phenols. nih.govAlkylation or acylation can modulate the lipophilicity of the molecule, which can affect its ability to cross cell membranes. Another powerful strategy is glycosylation , the attachment of sugar moieties, which can significantly improve water solubility and bioavailability. researchgate.netnih.gov Furthermore, halogenation (the addition of chlorine or bromine) to the aromatic rings is a known strategy for proficiently enhancing the biological activity of phenols. nih.gov These modifications can transform a promising natural compound into a more effective and viable therapeutic agent.

Table 4: Potential Derivatization Strategies for this compound

| Strategy | Chemical Modification | Potential Enhancement |

|---|---|---|

| Esterification | Converting hydroxyl (-OH) groups to ester groups (-O-C=O-R). | Enhanced antioxidant activity, modified lipophilicity. nih.gov |

| Alkylation/Acylation | Adding alkyl or acyl chains to hydroxyl groups. | Increased lipophilicity, potential for improved membrane permeability. |

| Glycosylation | Attaching one or more sugar molecules. | Improved water solubility and bioavailability. researchgate.net |

| Halogenation | Introducing halogen atoms (e.g., Cl, Br) onto the aromatic rings. | Enhanced antimicrobial or cytotoxic activity. nih.gov |

| Demethylation/Hydrolysis | Removing methyl or other protecting groups to expose more hydroxyl groups. | Increased hydrogen-donating capacity and antioxidant potential. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3,4-dihydroxybenzalacetone |

| Hispidin |

Advanced Spectroscopic and Analytical Research Methodologies

Methodologies for Quantitative Analysis of Inoscavin B in Biological Matrices

The accurate quantification of this compound in biological matrices is fundamental for pharmacokinetic and metabolomic studies. Biological matrices, such as blood or tissue extracts, are inherently complex, containing thousands of molecules that can interfere with the analysis. youtube.com Therefore, highly selective and sensitive analytical methods are required.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the quantitative analysis of small molecules like this compound in biological samples. chromatographytoday.comnih.gov These techniques combine the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. nih.govslideshare.net

A key aspect of developing a reliable LC-MS method is validation, which ensures the method is accurate, precise, and reproducible. ijrar.com This process involves assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). plos.orgmdpi.com For instance, a developed ultra-performance liquid chromatography (UPLC)-MS method for related compounds, inoscavin A and hypholomine B, demonstrated high accuracy and sensitivity with LODs ranging from 0.28 to 1.14 mg/L. researchgate.netnih.gov The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances selectivity and sensitivity, allowing for precise quantification even at low concentrations. nih.gov For example, in the analysis of inoscavin A, an MRM transition of m/z 461 > 377 was utilized. nih.gov

Matrix effects, where co-eluting compounds from the biological sample suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS-based bioanalysis. youtube.comnih.gov Proper sample preparation and the use of internal standards are crucial to mitigate these effects and ensure accurate quantification. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for both structural elucidation and quantitative analysis (qNMR) of molecules in complex mixtures without the need for chromatographic separation. nih.govmdpi.comsci-hub.se The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for the determination of the relative and absolute concentrations of different compounds in a mixture. ox.ac.ukmagritek.com

For this compound and related polyphenols isolated from fungal extracts, 1H-NMR and 13C-NMR are invaluable. google.comchiba-u.jp The chemical shifts and coupling constants provide detailed structural information. While 1H NMR is highly sensitive, spectral overlap can be an issue in complex mixtures. nih.govmagritek.com In such cases, 13C NMR offers better signal dispersion, although with lower sensitivity. magritek.com Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can further help in resolving overlapping signals and confirming structural assignments. google.com For quantitative purposes, careful selection of acquisition parameters is essential to ensure accurate integration of signals. mdpi.com

Other Hyphenated Techniques (e.g., GC-MS, CE-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are central to modern analytical chemistry. nih.govijarnd.com While LC-MS is predominant for non-volatile compounds like this compound, other techniques have their applications.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. ijarnd.com For non-volatile compounds like this compound, derivatization to increase volatility would be necessary prior to GC-MS analysis.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE offers high separation efficiency and is particularly useful for charged molecules. Its coupling with MS provides a powerful tool for analyzing complex mixtures with minimal sample consumption. nih.gov

Chiroptical Spectroscopy for Absolute Configuration Studies

The determination of the absolute configuration of chiral molecules is a critical aspect of their chemical characterization. mdpi.comresearchgate.net Chiroptical spectroscopy, in conjunction with quantum chemical calculations, has become a powerful tool for this purpose. frontiersin.orgacoreconsumiveis.com.br Electronic Circular Dichroism (ECD) is a key chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. ull.esencyclopedia.pub

The experimental ECD spectrum of a molecule is a function of its three-dimensional structure, including its absolute configuration and conformational preferences. nih.gov For flexible molecules, the observed spectrum is a population-weighted average of the spectra of all contributing conformers. encyclopedia.pub By comparing the experimental ECD spectrum with the theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be unambiguously assigned. mdpi.comresearchgate.netresearchgate.net This approach has been successfully applied to determine the absolute configuration of various natural products. acoreconsumiveis.com.br While no specific studies on the chiroptical analysis of this compound were identified, this methodology is directly applicable.

In Vitro Stability and Degradation Pathway Studies

Understanding the stability of a compound under various conditions is crucial for its handling, storage, and for interpreting its biological activity. In vitro stability studies investigate the degradation of a compound over time in different environments, such as varying pH, temperature, and in the presence of light or oxygen. nih.govmdpi.com

For instance, the degradation of compounds can follow different kinetic models, such as pseudo-first-order kinetics, and can be influenced by buffer components. nih.gov Studies on other natural products have shown that factors like temperature and pH significantly affect their degradation rates. nih.gov For example, the stability of anthocyanins is influenced by pH, temperature, light, and the presence of oxygen and other compounds like ascorbic acid. mdpi.com Similarly, the stability of ascorbic acid itself is dependent on temperature, with significantly more degradation occurring at higher temperatures. nih.gov

While specific degradation pathway studies for this compound are not detailed in the provided results, it is known that polyphenols can be susceptible to oxidation. This compound has been identified in extracts from Inonotus obliquus grown in submerged cultures, and its production can be influenced by the culture conditions. mdpi.comfrontiersin.orglongdom.org Further research would be needed to elucidate the specific degradation products and pathways of this compound under various in vitro conditions.

Biological Activities and Molecular Mechanisms

Antitumor/Cytotoxic Activities in Cellular Models

Inoscavin B has been the subject of multiple studies to evaluate its potential as an anticancer agent. These investigations have primarily utilized in vitro cellular models to characterize its cytotoxic and antitumor properties.

Cell Line Susceptibility and Selectivity

Research has shown that this compound exhibits cytotoxic effects against several human cancer cell lines. One study reported its activity against SW620 colorectal cancer cells, where it caused an inhibition of approximately 40% at a concentration of 100 µg/mL. cabidigitallibrary.org Another investigation highlighted its moderate cytotoxic activity against HepG2 (liver cancer) and SKOV-3 (ovarian cancer) tumor cell lines. researchgate.net

A significant aspect of its potential therapeutic value is its selectivity. A study on rhabdomyosarcoma (RD) cells revealed that inoscavin A, a closely related compound, displayed potent cytotoxicity against these cancer cells with an IC50 value of 27.99 nM. google.comgoogle.com Remarkably, it showed minimal toxicity towards normal mammalian epithelial cells (CC-1), resulting in a high selectivity index of 6185.18. google.comgoogle.com This suggests that these compounds can preferentially target tumor cells while sparing normal cells. google.comoncotarget.com

Table 1: Cytotoxic Activity of this compound and Related Compounds in Cancer Cell Lines

| Compound | Cell Line | Effect | Concentration | Source |

|---|---|---|---|---|

| This compound | SW620 (Colorectal) | ~40% inhibition | 100 µg/mL | cabidigitallibrary.org |

| This compound | HepG2 (Liver) | Moderately cytotoxic | - | researchgate.net |

| This compound | SKOV-3 (Ovarian) | Moderately cytotoxic | - | researchgate.net |

| Inoscavin A | RD (Rhabdomyosarcoma) | IC50: 27.99 nM | - | google.comgoogle.com |

| Inoscavin A | CC-1 (Normal Epithelial) | Minimal toxicity | - | google.comgoogle.com |

Induction of Apoptosis and Necrosis Mechanisms

The cytotoxic effects of inoscavin compounds are largely attributed to their ability to induce programmed cell death, or apoptosis. Inoscavin A has been shown to induce apoptosis in HT-29 colon cancer cells. nih.gov This process involves the activation of caspases, a family of proteases crucial for the execution of apoptosis. semanticscholar.org

Studies have demonstrated that treatment with related compounds leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis. semanticscholar.orgresearchgate.net The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, is a key part of this process. researchgate.netspandidos-publications.com This cascade ultimately results in DNA fragmentation and cell death. semanticscholar.org Morphological changes characteristic of apoptosis, including cellular shrinkage and condensed cytoplasm, have been observed in RD cells treated with inoscavin A. google.com

Furthermore, the induction of apoptosis is linked to mitochondrial dysfunction. semanticscholar.org Some studies suggest that these compounds can alter the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. semanticscholar.org While apoptosis is the primary mechanism, PARP-1 can also be cleaved during necrosis, a different form of cell death, though this results in different cleavage fragments and is mediated by other proteases like cathepsins. nih.gov

Cell Cycle Arrest Pathways

In addition to inducing apoptosis, inoscavin-related compounds can inhibit cancer cell proliferation by causing cell cycle arrest. spandidos-publications.com This process prevents cancer cells from dividing and growing. Cell cycle arrest can occur at different phases, such as G1, S, G2, or M phase, and is often mediated by the regulation of cyclin-dependent kinases (CDKs) and their inhibitors. alga.czmdpi.comfrontiersin.org

For instance, a protein-bound polysaccharide from Phellinus linteus, a source of inoscavins, was found to cause G2/M phase arrest in SW480 human colon cancer cells. spandidos-publications.com This arrest was associated with the downregulation of cyclin B1, a key regulatory protein for the G2/M transition. spandidos-publications.com Another related compound, hispolon, induced G2/M arrest in breast and bladder cancer cells by upregulating the CDK inhibitor p21. spandidos-publications.com

Inhibition of Angiogenesis and Metastasis in vitro

The spread of cancer to distant organs, known as metastasis, is a major cause of mortality. nih.gov This process involves cell migration, invasion, and the formation of new blood vessels, a process called angiogenesis. nih.gov Research indicates that compounds related to this compound can interfere with these processes.

In vitro studies have shown that certain flavonoids can significantly decrease angiogenesis. frontiersin.org Eucalyptol, for example, has been shown to inhibit the migration and invasion of skin cancer cells by reducing the activity of matrix metalloproteinases (MMPs) like MMP2 and MMP9, which are crucial for breaking down the extracellular matrix during invasion. nih.gov It also reversed the epithelial-to-mesenchymal transition (EMT), a key process in metastasis, by modulating the expression of markers like E-cadherin and vimentin. nih.gov While direct studies on this compound's anti-angiogenic and anti-metastatic effects are limited, the activities of related compounds suggest this is a promising area for future research.

Modulation of Signal Transduction Pathways (e.g., Hedgehog, NF-κB, MAPK, PI3K/Akt)

The anticancer effects of this compound and its analogs are mediated through the modulation of various signal transduction pathways that are often dysregulated in cancer.

Hedgehog (Hh) Signaling Pathway : Inoscavin A has been identified as an inhibitor of the Hedgehog signaling pathway in colon cancer cells. nih.govresearchgate.net This pathway, which is crucial during embryonic development, can become aberrantly activated in several cancers. nih.govspandidos-publications.com Inoscavin A exerts its effect by targeting Smoothened (Smo), a key receptor in the Hh pathway. nih.govresearchgate.netnih.gov By inhibiting Smo, inoscavin A suppresses the activity of Gli transcription factors, which in turn inhibits cell proliferation and promotes apoptosis. researchgate.netnih.gov

NF-κB Signaling Pathway : The NF-κB pathway plays a critical role in inflammation and cancer progression. frontiersin.org Phenolic compounds from fungi, including inoscavins, have been shown to inhibit tumor proliferation by interfering with the NF-κB signaling pathway. researchgate.net Davallialactone (B1178494), another compound from a similar fungal source, was found to suppress the activation of NF-κB in lipopolysaccharide-activated cells. nih.gov

MAPK and PI3K/Akt Signaling Pathways : The MAPK and PI3K/Akt pathways are central to cell growth, proliferation, and survival. ijbs.complos.org Inoscavin-related compounds have been shown to modulate these pathways. For example, davallialactone was found to potently suppress the activation of PI3K/Akt. nih.gov The PI3K/Akt pathway is a known regulator of cell metabolism, and its inhibition can lead to decreased cancer cell survival. ijbs.comarchivesofmedicalscience.com Some studies also suggest that the antitumor effects of related compounds are mediated through the ERK1/2, a component of the MAPK pathway. spandidos-publications.com

Epigenetic Modulatory Effects

Epigenetic modifications, such as DNA methylation and histone modifications, can alter gene expression without changing the DNA sequence and play a significant role in cancer development. While direct evidence for the epigenetic modulatory effects of this compound is currently limited, the regulation of signaling pathways like PI3K/Akt can be influenced by epigenetic mechanisms. For instance, the epigenetic inactivation of INPP4B, a negative regulator of the PI3K/Akt pathway, through promoter hypermethylation has been observed in some cancers. plos.org This highlights a potential, yet unexplored, area of research for this compound's mechanism of action.

Anti-inflammatory Properties

While direct and extensive research on the anti-inflammatory effects of isolated this compound is limited, studies on extracts from fungi that produce this compound, such as Inonotus obliquus, provide some insights into its potential role in modulating inflammatory responses.

Metabolites derived from the medicinal fungus Inonotus obliquus have demonstrated the ability to significantly inhibit the production of nitric oxide (NO) in murine macrophage RAW 264.7 cells. researchgate.net The biosynthesis of methyl this compound, a derivative of this compound, has been observed in this fungus. researchgate.netnih.govresearchgate.net Extracts from the related fungus Phellinus igniarius, which contains similar polyphenolic compounds, have been shown to suppress pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). researchgate.net However, direct evidence specifically linking this compound to the inhibition of NO, prostaglandin (B15479496) E2 (PGE2), or other cytokines is not yet firmly established in the scientific literature.

Inflammatory processes are controlled by complex signaling networks. One of the key pathways is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which regulates the expression of numerous pro-inflammatory genes. nih.gov Studies on metabolites from Inonotus obliquus have shown significant inhibition of NF-κB luciferase activity. researchgate.net Notably, the production of methyl this compound within the fungus is linked to metabolic processes that can influence these signaling pathways. researchgate.netnih.gov While phenolic compounds from fungi have been noted to interfere with the NF-κB signaling pathway, research specifically elucidating the direct impact of this compound on this or other inflammatory cascades, such as mitogen-activated protein kinase (MAPK) pathways, is still needed. mdpi.comajol.info

The immunomodulatory potential of this compound remains an area for further exploration. Polysaccharides and polyphenolic extracts from fungi of the Phellinus and Inonotus genera are known to possess immunomodulatory activities. researchgate.netgoogle.com For instance, polyphenols from Phellinus igniarius demonstrated anti-inflammatory effects by down-regulating the secretion of intercellular adhesion molecule-1 (ICAM-1), IL-1β, and IL-6 in a rat model. researchgate.net While inoscavin A, a closely related compound, has been identified as an active component in these extracts, the specific contribution and in vitro immunomodulatory effects of this compound have not been detailed. researchgate.net

Modulation of Inflammatory Signaling Cascades

Antioxidant Activity

The antioxidant properties of this compound have been more directly characterized, revealing its capacity to counteract oxidative stress through various mechanisms.

This compound has demonstrated notable free radical scavenging capabilities in several assays. A study involving hispidin (B607954) derivatives from Inonotus xeranticus provided specific data on its antioxidant profile. acs.org The compound was shown to be an effective scavenger of superoxide (B77818) radicals. capes.gov.bracs.org It also exhibited significant activity in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. capes.gov.bracs.org

Interestingly, one detailed study reported that this compound showed no scavenging activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. acs.org This contrasts with another report that suggests this class of compounds does exhibit DPPH radical scavenging activity. capes.gov.br This discrepancy may be due to different experimental conditions or concentrations.

Table 1: Free Radical Scavenging Activity of this compound

| Assay Type | Target Radical | Result | IC₅₀ Value | Reference |

| Superoxide Radical Scavenging | Superoxide Anion (O₂⁻) | Moderate Activity | 95 µM | acs.org |

| ABTS Radical Cation Decolorization | ABTS Radical Cation | Significant Activity | - | capes.gov.bracs.org |

| DPPH Radical Scavenging | DPPH Radical | No Activity | - | acs.org |

IC₅₀: The half maximal inhibitory concentration. A '-' indicates that a specific value was not provided in the source.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of endogenous antioxidant and detoxification enzymes, forming a key cellular defense mechanism against oxidative stress. frontiersin.org While extracts from Phellinus linteus, a fungus known for producing related polyphenols, have been shown to modulate the Nrf2 signaling pathway, there is currently no direct scientific evidence to confirm that this compound itself exerts its antioxidant effects through the activation of the Nrf2 pathway or other endogenous antioxidant systems. mdpi.com

Free Radical Scavenging Mechanisms

Antimicrobial Activities

This compound belongs to the styrylpyrone class of compounds, which are polyphenols found in various medicinal mushrooms, particularly of the Phellinus and Inonotus genera. tandfonline.comresearchgate.net While broad studies on extracts from these mushrooms report general antimicrobial activities, and related compounds are known for such properties, specific data detailing the efficacy and mechanisms of this compound remain limited in the scientific literature. researchgate.netresearchgate.net

Antibacterial Efficacy and Mechanism

There is a lack of specific research focused on the antibacterial efficacy and mechanism of action for the isolated compound this compound. While some studies have demonstrated the antibacterial effects of crude extracts from mushrooms known to contain a variety of styrylpyrones, the direct contribution and specific antibacterial profile of this compound have not been elucidated. researchgate.netresearchgate.net General mechanisms for related flavonoids and polyphenols include the disruption of bacterial cell membranes, inhibition of nucleic acid synthesis, and interference with metabolic pathways. mdpi.comrsc.orgfrontiersin.org However, dedicated studies are required to determine if this compound employs these or other mechanisms against bacterial pathogens.

Antifungal Efficacy and Mechanism

Similar to its antibacterial properties, the specific antifungal activity of this compound has not been extensively reported. The mechanisms by which antifungal agents work can include disrupting the integrity of the fungal cell wall and membrane, inhibiting ergosterol (B1671047) synthesis, or interfering with essential cellular processes. intec.edu.doslideshare.netmdpi.com Although other compounds isolated from fungi have shown these properties, the antifungal potential and mechanistic pathway of this compound are yet to be specifically investigated and confirmed. tandfonline.com

Antiviral Efficacy and Mechanism

Currently, there are no specific studies detailing the antiviral efficacy or mechanism of this compound. Research on related compounds from the same mushroom sources, such as hispidin and inoscavin A, has shown inhibitory activity against influenza virus neuraminidase, an enzyme crucial for viral release from host cells. mdpi.comscinews.uznih.gov These related polyphenols have been found to reduce the virus-induced cytopathic effect in cell cultures. scinews.uznih.gov This suggests a potential area of investigation for this compound, though direct evidence of its antiviral action is not available. The general antiviral mechanisms of polyphenols can involve targeting various stages of the viral life cycle, including attachment, entry, replication, and release. nih.govmdpi.comresearchgate.net

Other Reported Biological Activities

Beyond antimicrobial actions, research has explored other potential biological effects of this compound, primarily in the areas of neurology and enzyme inhibition.

Neurotrophic/Neuroprotective Effects

Investigations into the potential neurotrophic properties of compounds from the medicinal fungus Phellinus ribis led to the isolation of this compound. jst.go.jp However, in a study assessing its effect on nerve growth factor (NGF)-mediated neurite outgrowth in PC12 pheochromocytoma cells, this compound did not exhibit any neurotrophic activity. jst.go.jp Conversely, the compound was found to have a cytotoxic effect on these nerve cells at a tested concentration. jst.go.jp

Table 1: Cytotoxic Activity of this compound on PC12 Cells

| Compound | Source Organism | Target Cell Line | Activity | Concentration | Reference |

| This compound | Phellinus ribis | PC12 (Pheochromocytoma) | Cytotoxic | 30 µM | jst.go.jp |

Enzyme Inhibitory Activity

Enzyme inhibition is a significant area of research for natural compounds, with implications for treating various diseases. libretexts.org

Lipoxygenase Inhibition: There are no specific reports in the reviewed scientific literature demonstrating the inhibitory activity of this compound against lipoxygenase (LOX). However, the structurally similar compound, inoscavin A, isolated from Phellinus baumii, has been identified as a potent LOX inhibitor with an IC₅₀ value of 6.8 µM. researchgate.netnih.govresearchgate.net Lipoxygenases are key enzymes in the inflammatory pathway, and their inhibition is a target for anti-inflammatory therapies. mdpi.com

Prolyl Endopeptidase Inhibition: Specific studies on the inhibition of prolyl endopeptidase (PEP) by this compound are not available. This enzyme is linked to neurodegenerative disorders, and its inhibitors are of therapeutic interest. sci-hub.senih.gov Research on related compounds has shown that inoscavin A and davallialactone, from Phellinus linteus, exhibit significant PEP inhibition. sci-hub.se Furthermore, inoscavins C and E have also been identified as potent inhibitors of this enzyme. researchgate.net

Identification of Molecular Targets and Ligand-Receptor Interactionsresearchgate.netresearchgate.netpatsnap.com

The therapeutic effect of a bioactive molecule is predicated on its interaction with specific molecular targets within a biological system. patsnap.com Identifying these targets is a critical step in understanding the compound's mechanism of action. For this compound and its analogues, research has begun to illuminate these interactions through various study types.

Target Protein Binding Studiesresearchgate.netresearchgate.netresearchgate.netscitechnol.com

While direct protein binding studies for this compound are not extensively detailed in the available literature, research on closely related analogues provides significant insight into its potential molecular targets. Computational methods, such as molecular docking, have been employed to predict the binding of hispidin-class compounds to various proteins. scitechnol.com

Network pharmacology and molecular docking analyses on compounds structurally similar to this compound, such as inoscavin A and inoscavin C, have identified several potential hub target proteins. researchgate.net These studies suggest that these pyrone compounds can stably bind to key proteins involved in cellular signaling and disease pathways. For instance, inoscavin A has been shown to target the Smoothened (Smo) receptor, a core component of the Hedgehog signaling pathway, thereby inhibiting its activity and suppressing cancer cell proliferation. researchgate.net

Metabolites from cocultures of Inonotus obliquus and Phellinus punctatus, which include this compound, have demonstrated the ability to inhibit the proliferation of HeLa 229 cells, suggesting interactions with cellular targets essential for cancer cell growth. researchgate.net

Table 1: Potential Protein Targets for Inoscavin Analogues

| Compound Class | Potential Target Protein | Associated Pathway/Function | Study Type |

|---|---|---|---|

| Hispidin Analogues | Peroxisome proliferator-activated receptor gamma (PPARG) | Metabolism, Inflammation | Molecular Docking researchgate.net |

| Hispidin Analogues | Mammalian target of rapamycin (B549165) (mTOR) | Cell Growth, Proliferation | Molecular Docking researchgate.net |

| Hispidin Analogues | Prostaglandin-endoperoxide synthase 2 (PTGS2/COX-2) | Inflammation | Molecular Docking researchgate.net |

| Hispidin Analogues | Estrogen receptor 1 (ESR1) | Hormone Signaling | Molecular Docking researchgate.net |

This table reflects findings for close analogues of this compound, suggesting potential, but not confirmed, targets for this compound itself.

Enzyme Inhibition Kineticsresearchgate.netsigmaaldrich.combasicmedicalkey.com

Enzyme inhibition is a key mechanism through which bioactive compounds exert their effects. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Ki) is another crucial parameter that describes the binding affinity of the inhibitor to the enzyme. arizona.edu Enzyme inhibition can be classified into different types, such as competitive, where the inhibitor binds to the active site, and noncompetitive, where it binds to an allosteric site. basicmedicalkey.com

Specific enzyme inhibition kinetic data for this compound is limited in current publications. However, studies on related hispidin derivatives have demonstrated significant enzyme inhibitory activity. For example, inoscavin D and methylinoscavin D, isolated from Inonotus xeranticus, were found to be potent inhibitors of prolyl endopeptidase. researchgate.net

Table 2: Enzyme Inhibition Data for Inoscavin Analogues

| Compound | Target Enzyme | IC50 Value (µM) | Ki Value (µM) | Type of Inhibition |

|---|---|---|---|---|

| Inoscavin D | Prolyl Endopeptidase | 4.26 ± 0.14 | 1.50 ± 0.02 | Not Specified researchgate.net |

This data for related compounds highlights the potential of the inoscavin scaffold as a basis for enzyme inhibitors.

Structure-Activity Relationship (SAR) Studies for Biological Effectssemanticscholar.orgmdpi.comnih.gov

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov By analyzing the effects of specific structural features, researchers can design more potent and selective molecules. mdpi.com

Identification of Key Pharmacophoresdovepress.commedsci.orgnih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger or block its biological response. dovepress.com For the class of compounds to which this compound belongs—hispidin-derived styrylpyrones—the core structure is considered crucial for its activity. nih.gov

The key pharmacophoric features of this compound and its analogues are believed to include:

The Styrylpyrone Scaffold : This fused ring system forms the basic skeleton of the molecule.

Hydroxyl Groups (-OH) : The number and position of phenolic hydroxyl groups on the styryl and pyrone moieties are critical. These groups are known to contribute significantly to the antioxidant activity of these compounds by acting as hydrogen donors to neutralize free radicals. nih.gov

Conjugated Double Bonds : The system of alternating double and single bonds across the molecule contributes to its electronic properties and potential for interaction with biological targets.

While a detailed pharmacophore model for this compound has not been published, analysis of related compounds suggests that the arrangement of hydrogen bond donors (from hydroxyl groups) and the aromatic/hydrophobic regions of the pyrone and styryl rings are essential for target binding. medsci.org

Impact of Structural Modifications on Efficacy and Selectivitysemanticscholar.org

The biological efficacy and target selectivity of a compound can be significantly altered by making small structural modifications. In the case of this compound and its relatives, such modifications can provide valuable SAR insights.

Methylation : The natural occurrence of related compounds like methylinoscavin A and methylthis compound alongside this compound from Inonotus xeranticus provides a basis for comparison. nih.gov Methylating a phenolic hydroxyl group can alter a compound's hydrogen-donating ability, polarity, and steric profile. This can, in turn, affect its antioxidant capacity and its ability to fit into a specific enzyme or receptor binding pocket, potentially altering its efficacy and selectivity.

Hydroxylation Pattern : The specific arrangement of hydroxyl groups on the aromatic rings is a key determinant of activity. Preliminary SAR analyses of similar compounds have indicated that these patterns influence their biological effects, such as the inhibition of influenza A and B viruses. semanticscholar.org

Further synthetic and comparative biological testing of modified this compound derivatives are necessary to fully map the impact of these structural changes on its various biological activities.

Computational Approaches in SAR (e.g., QSAR)

Quantitative structure-activity relationship (QSAR) models are computational methods used to correlate the chemical structure of compounds with their biological activity. wikipedia.orgtaylorfrancis.com These models employ mathematical equations to predict the activity of new molecules based on their physicochemical properties and structural features. wikipedia.org This approach is a valuable tool in medicinal chemistry for drug discovery and development. taylorfrancis.com

Despite the utility of these methods, a review of the available scientific literature did not yield any specific Quantitative Structure-Activity Relationship (QSAR) or other computational Structure-Activity Relationship (SAR) studies focused on this compound. Therefore, a computational model defining the specific structural determinants of this compound's biological activity is not currently available.

In Vivo Pharmacological Evaluation in Animal Models (Focus on Observed Effects and Mechanisms, Excluding Dosage/Administration)

The evaluation of a compound's effects in a living organism is a critical step in pharmacological research. This section reviews the available data on this compound from studies conducted in animal models.

Direct in vivo efficacy studies using isolated this compound are limited in the current scientific literature. However, research on metabolite mixtures containing this compound provides some insight into its potential biological activities.

In one study, a co-culture of the fungi Inonotus obliquus and Phellinus punctatus resulted in an increased accumulation of several phenolic compounds, including this compound. nih.gov This mixture of metabolites demonstrated an increased capacity for inhibiting the proliferation of HeLa 229 cancer cells in vitro. nih.gov The study noted that nearly all detected metabolites, which included this compound, showed a positive correlation with the observed anti-proliferative activity. nih.gov While this finding suggests a potential anti-tumor role, in vivo studies in tumor xenograft models using the purified compound are needed for confirmation.

Furthermore, cultivating Inonotus obliquus on a wheat straw-based medium has been shown to increase the accumulation of this compound. nih.govresearchgate.net Although extracts from I. obliquus are noted for various therapeutic properties, including anti-inflammatory effects in vivo, specific studies attributing these effects directly to this compound are lacking. scispace.com

Target engagement studies are essential to confirm that a compound interacts with its intended molecular target within a living system, and biomarker analysis helps to measure the physiological response to this interaction. nih.gov

Based on a review of available literature, there are no published studies detailing the in vivo target engagement or specific biomarker modulation for this compound in preclinical models. Research has identified that the production of methyl this compound and inoscavin C can be affected by the inhibition of TrxR-induced denitrosylation, suggesting a potential molecular pathway, but this has not been explored in an in vivo context for this compound. scispace.com

Biodistribution studies track the distribution of a compound to various organs and tissues, while metabolite profiling identifies how the compound is broken down in the body. appliedstemcell.com These are fundamental components of preclinical safety and efficacy evaluation. generi-biotech.com

Currently, there is no specific information available in the scientific literature regarding the biodistribution or metabolite profile of this compound in any preclinical animal models.

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in predicting how a ligand, such as inoscavin B, might interact with a biological target, typically a protein. These methods simulate the binding process and the subsequent behavior of the ligand-protein complex over time, providing a dynamic view of the molecular interactions.

Ligand-Protein Interaction Prediction

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the current literature, research on closely related styrylpyrone compounds from the same fungal sources, such as Sanghuangporus and Inonotus species, offers significant insights. These studies often analyze a suite of related polyphenols, including hispidin (B607954), inoscavin A, and inoscavin C, alongside this compound.

A common approach involves network pharmacology to first identify potential protein targets associated with a compound's observed biological activity, such as antioxidant or anti-inflammatory effects. nih.govethz.ch Subsequently, molecular docking is used to predict the binding affinity and interaction patterns of these compounds with the identified hub proteins. For instance, studies on polyphenolic extracts from Sanghuangporous vaninii have identified key potential targets for hispidin, inoscavin A, and inoscavin C. researchgate.netnih.gov Given the structural similarity, it is plausible that this compound interacts with a similar set of proteins.

Key predicted protein targets for styrylpyrones closely related to this compound include enzymes and transcription factors central to inflammation and metabolic regulation. ethz.chresearchgate.net The interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the compound within the protein's active site. volkamerlab.org

| Compound Class | Potential Protein Target | Predicted Interacting Residues | Potential Biological Effect |

|---|---|---|---|

| Hispidin Analogues (e.g., Inoscavin A, C) | Peroxisome proliferator-activated receptor gamma (PPARG) | Information not available | Anti-inflammatory, Metabolic regulation |

| Hispidin Analogues (e.g., Inoscavin A, C) | Mammalian target of rapamycin (B549165) (MTOR) | Information not available | Cell growth, proliferation |

| Hispidin Analogues (e.g., Inoscavin A, C) | Prostaglandin-endoperoxide synthase 2 (PTGS2/COX-2) | Information not available | Anti-inflammatory |

| Hispidin Analogues (e.g., Inoscavin A, C) | Estrogen receptor 1 (ESR1) | Information not available | Hormone regulation |

| Davallialactone (B1178494) | Src kinase | Information not available | Anti-inflammatory |

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. iupac.org The three-dimensional shape (conformation) of a molecule like this compound is crucial as it dictates how it can fit into the binding site of a protein. ethz.ch

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. mdpi.commjcce.org.mk These methods provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.

Electronic Structure Analysis